(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid
Overview
Description
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid is a polyhydroxylated amino acid derivative. This compound is known for its unique stereochemistry and potential applications in various fields, including chemistry, biology, and medicine. It is a chiral molecule with multiple hydroxyl groups, making it an interesting subject for synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid typically involves the use of D-glucuronolactone as a starting material. The enantiospecific synthesis can be achieved through a series of steps, including protection and deprotection of hydroxyl groups, selective oxidation, and reduction reactions . The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride for halogenation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the carboxylic acid group can produce the corresponding alcohol.
Scientific Research Applications
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid: Another stereoisomer with different spatial arrangement of hydroxyl groups.
2S,4S,5S-Dihydroxypipecolic acid: Lacks one hydroxyl group compared to (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid.
Bulgecinine: A related compound with a similar polyhydroxylated structure.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5/c8-2-1-7-3(6(11)12)5(10)4(2)9/h2-5,7-10H,1H2,(H,11,12)/t2-,3-,4+,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFMVVUVCALAMY-QMKXCQHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431138 | |
Record name | (2S,3R,4R,5S)-3,4,5-TRIHYDROXYPIPERIDINE-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96861-04-0 | |
Record name | (2S,3R,4R,5S)-3,4,5-TRIHYDROXYPIPERIDINE-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The relative configuration of (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid was determined using X-ray crystallography. [] This technique allowed researchers to determine the spatial arrangement of atoms within the molecule. The absolute configuration, which defines the specific three-dimensional arrangement of atoms, was established by comparing the compound's physical data with previously published literature. [] This comparison with known standards helped confirm the exact stereochemistry of the molecule.
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